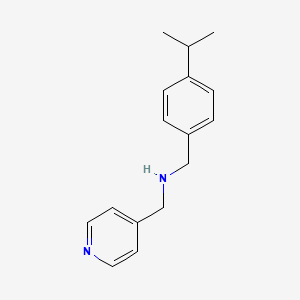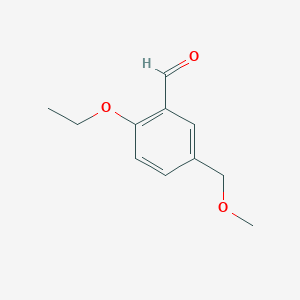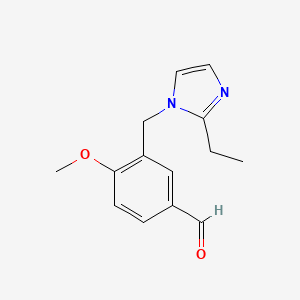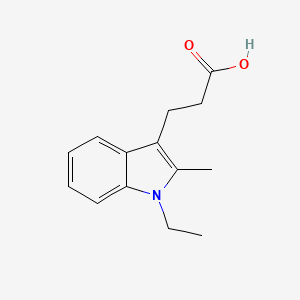![molecular formula C16H23NO B3163242 4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine CAS No. 883539-08-0](/img/structure/B3163242.png)
4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine
Overview
Description
4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine is a chemical compound that features a piperidine ring bonded to a tetrahydronaphthalenyl group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and signal transduction.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalenyl group but lacks the piperidine ring.
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar in structure but with an amino group instead of the piperidine ring.
Uniqueness
4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine is unique due to the presence of both the piperidine ring and the tetrahydronaphthalenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h3,5,7,13,17H,1-2,4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSIUZVGJHYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)

![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3163195.png)
![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)
![6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163203.png)
![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)


![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)

![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
